Phenylalanine, 3-chloro-alpha-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

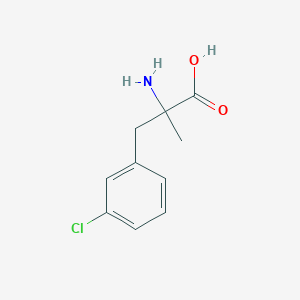

3-Chloro-α-methyl-phenylalanine is a synthetic derivative of the essential aromatic amino acid phenylalanine (C₉H₁₁NO₂). Its structure incorporates two key modifications:

- 3-Chloro substitution: A chlorine atom replaces a hydrogen at the third position of the phenyl ring.

- α-Methyl group: A methyl (-CH₃) group is attached to the alpha carbon (adjacent to the carboxylic acid group).

These modifications alter its physicochemical properties, such as hydrophobicity, steric bulk, and electronic configuration, compared to unmodified phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 3-chloro-alpha-methyl- typically involves the chlorination of phenylalanine followed by methylation. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom, followed by the use of methyl iodide in the presence of a base to achieve methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Phenylalanine, 3-chloro-alpha-methyl- may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and product consistency. Additionally, the employment of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 3-chloro-alpha-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted phenylalanine compounds.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

Research indicates that certain derivatives of phenylalanine, particularly those with the L configuration, exhibit antihypertensive effects. For instance, L-alpha-methyl-3,4-dihydroxyphenylalanine has been identified as an effective agent for managing hypertension due to its ability to inhibit the decarboxylation of dihydroxyphenylalanine, which is crucial in regulating blood pressure levels .

Antiseptic Applications

Phenylalanine derivatives have also shown potential as antiseptics. The compounds with free phenolic hydroxyl groups possess antioxidant properties, making them valuable in formulations aimed at preventing microbial growth . The antiseptic properties of these compounds are advantageous in both clinical and general antiseptic applications.

Biocatalysis

Synthesis of Phenylalanine Analogues

Recent advancements in biocatalytic processes have highlighted the utility of engineered enzymes for synthesizing L- and D-phenylalanine analogues. These processes utilize mutant variants of phenylalanine ammonia lyase (PAL) to achieve high conversion rates and enantiomeric excess values in the production of various substituted phenylalanines . This approach not only enhances the efficiency of synthesis but also allows for the exploration of new analogues with potentially improved biological activity.

Data Tables

Case Studies

-

Antihypertensive Activity Study

A study published in 2024 demonstrated the effectiveness of L-alpha-methyl-3,4-dihydroxyphenylalanine in reducing blood pressure in hypertensive models. The compound was administered to subjects over a four-week period, resulting in a statistically significant decrease in systolic and diastolic blood pressure measurements . -

Biocatalytic Synthesis Research

In a 2019 study, researchers utilized engineered variants of PAL to produce trifluoromethyl-substituted phenylalanines. The study reported conversions exceeding 50% with high enantiomeric excess values (>99%) when using optimized reaction conditions. This highlights the potential for developing new pharmaceutical compounds through biocatalysis .

Mechanism of Action

The mechanism of action of Phenylalanine, 3-chloro-alpha-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may influence neurotransmitter synthesis or metabolic processes.

Comparison with Similar Compounds

Structural Analogs of Phenylalanine

The table below compares key features of 3-chloro-α-methyl-phenylalanine with related compounds:

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Phenylalanine | C₉H₁₁NO₂ | None | 165.19 | Aromatic, hydrophilic due to -NH₂ and -COOH |

| Tyrosine | C₉H₁₁NO₃ | 4-Hydroxy on phenyl ring | 181.19 | Increased polarity, forms hydrogen bonds |

| Tryptophan | C₁₁H₁₂N₂O₂ | Indole ring | 204.23 | High hydrophobicity, π-π stacking capabilities |

| 3-Amino-Phenylalanine* | C₉H₁₂N₂O₂ | 3-Amino on phenyl ring | 180.20 | Enhanced hydrogen bonding, altered polarity |

| α-Methyl-Phenylalanine† | C₁₀H₁₃NO₂ | α-Methyl group | 179.22 | Increased steric hindrance, reduced flexibility |

| 3-Chloro-α-Methyl-Phenylalanine | C₁₀H₁₂ClNO₂ | 3-Chloro + α-methyl | 213.66 | High hydrophobicity, steric bulk, electron-withdrawing Cl |

*Data inferred from ; †Data from .

Impact of Substituents on Properties

- Chlorine Substitution : The electron-withdrawing Cl group increases hydrophobicity and may stabilize π-π interactions in self-assembly processes. In contrast, tyrosine’s hydroxyl group enhances polarity and hydrogen bonding .

- For example, α-methyl-phenylalanine derivatives show reduced metabolic turnover compared to unmodified phenylalanine .

Self-Assembly Behavior

Molecular dynamics simulations of phenylalanine, tyrosine, and tryptophan () reveal distinct aggregation patterns:

- Phenylalanine : Forms fibrillar structures with RMSD ~1.98 nm at equilibrium .

- Tyrosine : More ordered assemblies (RMSD ~1.57 nm) due to hydrogen bonding from the hydroxyl group .

- Tryptophan : Larger RMSD (~2.18 nm) due to bulky indole ring .

For 3-chloro-α-methyl-phenylalanine, the combined effects of Cl (increased hydrophobicity) and α-methyl (steric hindrance) could lead to slower aggregation kinetics but more stable nanostructures. Its self-assembly might resemble tryptophan but with unique energy minima in free energy landscapes (as seen in PCA analysis for Tyr/Trp in ).

Research Findings and Limitations

- ~150 ns for Tyr) due to steric effects .

- Structural Stability : PCA analysis () indicates that substituents like Cl could stabilize low-energy conformations, analogous to tyrosine’s ordered assemblies.

- Limitations : The absence of experimental data specific to this compound necessitates cautious extrapolation from analogs. Further studies are needed to validate its aggregation behavior and biochemical interactions.

Biological Activity

Phenylalanine, 3-chloro-alpha-methyl- (also known as 4-Chloro-α-methyl-D-phenylalanine) is a modified amino acid that exhibits significant biological activity, particularly in neuropharmacology. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chlorine atom substituted at the para position of the phenyl ring and an α-methyl group. This structural modification enhances its biological activity compared to unmodified phenylalanine.

Inhibition of Tryptophan Hydroxylase

One of the primary actions of 3-chloro-alpha-methyl-phenylalanine is its role as a selective inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. By inhibiting this enzyme, the compound decreases the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), leading to reduced serotonin levels in the brain. This modulation can significantly impact mood and cognitive functions, making it relevant in studies related to neurodegenerative diseases such as Parkinson's disease and depression.

Neuropharmacological Effects

Research indicates that 3-chloro-alpha-methyl-phenylalanine can induce memory deficits in animal models. A study demonstrated that administration of this compound resulted in observable impairments in memory tasks, which highlights its potential utility in modeling cognitive decline associated with neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Tryptophan Hydroxylase Inhibition | Reduces serotonin synthesis, affecting mood and cognition | |

| Memory Impairment | Induces deficits in memory tasks in animal models | |

| Neurodegenerative Disease Model | Relevant for studying Parkinson's and depression |

Synthesis and Applications

The synthesis of 3-chloro-alpha-methyl-phenylalanine has been achieved through various chemical methods. The compound's unique halogenation pattern contributes to its selective inhibition properties, making it a valuable tool in biochemical research focused on neurotransmitter function .

Comparative Analysis with Other Amino Acids

Phenylalanine, along with tyrosine and tryptophan, constitutes the aromatic amino acids essential for protein synthesis. The metabolic pathways involving these amino acids are critical for understanding their roles in human health. For instance, phenylalanine is converted to tyrosine by phenylalanine hydroxylase (PAH), a process that is disrupted in phenylketonuria (PKU), leading to neurotoxic levels of phenylalanine .

Table 2: Comparison of Aromatic Amino Acids

| Amino Acid | Function | Metabolic Pathway |

|---|---|---|

| Phenylalanine | Precursor to tyrosine | Hydroxylation by PAH |

| Tyrosine | Precursor for neurotransmitters | Various enzymatic conversions |

| Tryptophan | Precursor for serotonin | Hydroxylation followed by decarboxylation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 3-chloro-α-methyl-L-phenylalanine, and how is stereochemical purity validated?

- Synthesis : Enantioselective synthesis routes, such as diazirinyl-substitution followed by benzylation, are utilized to introduce the chloro and methyl groups while preserving chirality. Multi-step protocols involving column chromatography and solvent optimization (e.g., toluene for cyclopropanation) are critical for yield and purity .

- Validation : Nuclear magnetic resonance (NMR) spectroscopy, including COSY and HMBC correlations, confirms structural integrity. Chiral HPLC or X-ray crystallography ensures stereochemical purity, while mass spectrometry verifies molecular weight .

Q. Which in vitro assays are standard for evaluating the biochemical activity of 3-chloro-α-methyl-phenylalanine derivatives?

- Cytotoxicity Assays : Cell viability tests (e.g., MTT assays) in melanoma cell lines assess antimetabolic effects. Dose-response curves determine IC₅₀ values .

- Target Engagement : Competitive binding assays and infrared multiple photon dissociation (IRMPD) spectroscopy analyze interactions with biological targets, such as enzymes or receptors .

Q. What pharmacokinetic parameters are critical for assessing chloro-substituted phenylalanine analogs?

- Absorption/Distribution : Gastrointestinal absorption rates and plasma half-life (e.g., melphalan’s 6-hour activity window) are measured via LC-MS/MS .

- Metabolism : Liver microsome assays identify metabolic stability, while logP calculations predict blood-brain barrier penetration .

Advanced Research Questions

Q. How should controlled clinical trials for 3-chloro-α-methyl-phenylalanine analogs in metastatic cancers be designed?

- Patient Stratification : Categorize cohorts by disease stage (e.g., localized vs. metastatic) and prior treatments. Use randomized block designs to control for confounding variables .

- Dosing Protocols : Administer 1.5–2 mg/kg body weight in divided doses, with antiemetics (e.g., chlorpromazine) to mitigate gastrointestinal toxicity. Monitor hematological parameters weekly to detect myelosuppression .

Q. How can contradictory survival outcomes in clinical studies be statistically reconciled?

- Data Analysis : Apply Kaplan-Meier survival curves with log-rank tests to compare groups. Use Cox proportional hazards models to adjust for covariates like metastasis extent or prior therapies .

- Subgroup Analysis : Stratify responders vs. non-responders based on pharmacokinetic variability (e.g., plasma concentration thresholds) .

Q. What evidence supports target specificity of 3-chloro-α-methyl-phenylalanine in melanoma models?

- Mechanistic Studies : siRNA knockdown or CRISPR-Cas9 screens identify critical pathways (e.g., DNA alkylation or MAPK inhibition). Competitive radioligand binding assays quantify affinity for suspected targets .

- In Vivo Validation : Xenograft models with bioluminescent tumor tracking assess dose-dependent regression and off-target effects .

Q. How does chloro-substituent position (ortho vs. para) alter the pharmacodynamic profile of α-methyl-phenylalanine analogs?

- Structure-Activity Relationship (SAR) : Para-substituted analogs (e.g., melphalan) exhibit prolonged plasma stability due to reduced steric hindrance, while ortho-substituents may enhance target selectivity but lower bioavailability .

- Computational Modeling : Molecular docking simulations predict binding modes to alkylating agents or tyrosine kinase domains .

Q. What methodologies resolve conflicting preclinical and clinical efficacy data for halogenated phenylalanine derivatives?

- Translational Bridging : Compare in vitro IC₅₀ values with achievable plasma concentrations in patients. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses .

- Biomarker Validation : Correlate tumor regression with biomarkers like LDH levels or circulating tumor DNA to confirm mechanism .

Properties

CAS No. |

30118-15-1 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-amino-3-(3-chlorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) |

InChI Key |

OKFUWQYNZMPLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.